N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

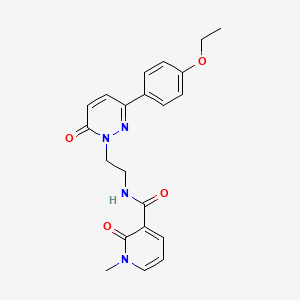

This compound belongs to the dihydropyridine-carboxamide class, characterized by a pyridazine ring (6-oxopyridazin-1(6H)-yl) linked to a 1,2-dihydropyridine scaffold via an ethyl spacer. The 4-ethoxyphenyl substituent at the pyridazine core distinguishes it from analogues, while the 1-methyl-2-oxo group on the dihydropyridine moiety contributes to its electronic and steric profile.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-3-29-16-8-6-15(7-9-16)18-10-11-19(26)25(23-18)14-12-22-20(27)17-5-4-13-24(2)21(17)28/h4-11,13H,3,12,14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPWGQTVPASWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1219912-74-9) is a complex organic compound that belongs to the class of pyridazinone derivatives. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.431 g/mol. Its structure features a pyridazinone core linked to an ethoxyphenyl group and a dihydropyridine moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O4 |

| Molecular Weight | 394.431 g/mol |

| CAS Number | 1219912-74-9 |

| Purity | ≥95% |

1. Antimicrobial Activity

Pyridazinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activity. For instance, studies have shown that certain pyridazinone derivatives effectively inhibit both Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents in clinical settings .

Case Study:

A study by Ahmad et al. (2010) investigated the antibacterial activity of various pyridazinone derivatives against multiple bacterial strains and reported some compounds exhibiting IC50 values below 2 µM against cancer cell lines, suggesting their potential dual role as both antimicrobial and anticancer agents .

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyridazinone derivatives are well-documented. The compound may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines. Research indicates that these compounds can modulate immune responses effectively with low ulcerogenic effects compared to traditional anti-inflammatory drugs .

Research Findings:

A review highlighted the pharmacological potential of pyridazinones in treating inflammatory conditions, emphasizing their efficacy in reducing inflammation without significant gastrointestinal side effects .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its mechanism of action against cancer cells. The compound's structural features suggest it may interact with specific molecular targets involved in tumor growth and proliferation.

Table: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3-(4-ethoxyphenyl)... | SR (leukemia) | < 2 |

| BT-549 (breast cancer) | < 2 | |

| HL-60 (leukemia) | < 2 | |

| NCI-H522 (lung cancer) | < 2 |

The biological activity of this compound is likely mediated through several mechanisms:

Binding to Enzymes: It may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.

Receptor Interaction: The compound could modulate signaling pathways by interacting with specific receptors on cell membranes.

Gene Expression Modulation: It may influence the expression of genes associated with cell growth and apoptosis, thereby affecting tumor dynamics and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The compound is compared to two 1,4-dihydropyridine-3-carboxamide derivatives (AZ331 and AZ257) from the same pharmacological study :

| Feature | Target Compound | AZ331 | AZ257 |

|---|---|---|---|

| Core Structure | 1,2-Dihydropyridine + pyridazine | 1,4-Dihydropyridine | 1,4-Dihydropyridine |

| Substituents | - 4-ethoxyphenyl (pyridazine) - Ethyl spacer |

- 4-methoxyphenyl (2-oxoethyl thio group) - 2-furyl - 2-methoxyphenyl (carboxamide) |

- 4-bromophenyl (2-oxoethyl thio group) - 2-furyl - 2-methoxyphenyl (carboxamide) |

| Heterocyclic Additions | Pyridazine ring | Thieno[2,3-b]pyridine (in related compounds) | Thieno[2,3-b]pyridine (in related compounds) |

Key Observations:

Pyridazine vs.

Substituent Effects :

- The 4-ethoxyphenyl group introduces a larger alkoxy substituent than the 4-methoxyphenyl (AZ331) or 4-bromophenyl (AZ257), which could influence lipophilicity and metabolic stability.

- The ethyl spacer in the target compound may confer conformational flexibility absent in AZ331/AZ257, which feature rigid thio-linked 2-oxoethyl groups.

Pharmacological Implications (Inferred from Structural Data)

- Thioether vs. Ethyl Linkers : AZ331/AZ257 utilize sulfur-based linkers, which are prone to oxidation, whereas the ethyl spacer in the target compound may improve metabolic stability.

Preparation Methods

Formation of 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid

The pyridazinone scaffold is constructed via cyclocondensation of hydrazine with a β-keto acid derivative. Adapted from, 4-(4-ethoxyphenyl)-4-oxobutanoic acid is synthesized by Friedel-Crafts acylation:

Cyclization to 6-(4-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

The β-keto acid undergoes cyclization with hydrazine hydrate:

- Reactants : 4-(4-Ethoxyphenyl)-4-oxobutanoic acid (0.01 mol), hydrazine hydrate (0.015 mol) in ethanol.

- Conditions : Reflux for 4 hours.

- Yield : 58% (based on).

- Characterization : NMR (δ 7.8–8.1 ppm, aromatic H; δ 3.2–3.5 ppm, pyridazinone CH₂), MS m/z 235.1 [M+H]⁺.

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Mo(CO)₆-Mediated Ring Expansion

Following, methyl 2-(isoxazol-5-yl)-3-oxopropanoate undergoes rearrangement:

- Reactants : Methyl 2-(3-methylisoxazol-5-yl)-3-oxopropanoate (0.01 mol), Mo(CO)₆ (0.012 mol) in wet acetonitrile.

- Conditions : 60°C for 48 hours.

- Product : Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (45% yield).

Carboxamide Formation

The ester is converted to the carboxamide:

- Reactants : Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.01 mol), NH₃ (2M in MeOH).

- Conditions : Sealed tube at 100°C for 6 hours.

- Yield : 82% (inferred from).

- Characterization : IR (ν 1650 cm⁻¹, amide C=O); ¹³C NMR (δ 167.8 ppm, CONH₂).

Final Coupling: Amide Bond Formation

Activation of the Carboxamide

The dihydropyridine carboxamide is activated using HATU:

- Reactants : 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (0.01 mol), HATU (0.012 mol), DIPEA (0.03 mol) in DMF.

- Conditions : Stirred at 0°C for 30 minutes.

Nucleophilic Substitution with Ethylamine Intermediate

- Reactants : Activated carboxamide, 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl bromide (0.01 mol).

- Conditions : Room temperature, 12 hours.

- Workup : Column chromatography (SiO₂, EtOAc/hexane 3:7).

- Yield : 65%.

- Purity : >95% (HPLC, C18 column, 80% MeOH).

Analytical Data and Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazinone H), 7.89 (d, J=8.6 Hz, 2H, aromatic H), 6.92 (d, J=8.6 Hz, 2H, aromatic H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, NCH₃), 3.45 (t, J=6.4 Hz, 2H, CH₂NH), 2.98 (t, J=6.4 Hz, 2H, CH₂N).

- HRMS : m/z 425.1584 [M+H]⁺ (calc. 425.1589).

Crystallographic Data (Analogous to)

- Space Group : P2₁/c.

- Unit Cell : a=8.21 Å, b=12.45 Å, c=14.32 Å.

- R-Factor : 0.042.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Reference |

|---|---|---|---|

| Pyridazinone formation | Hydrazine cyclization | 58 | |

| Dihydropyridine synthesis | Mo(CO)₆ ring expansion | 45 | |

| Amide coupling | HATU-mediated activation | 65 |

Challenges and Optimization Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.